Predicted Lipophilicity Comparison: LogP 3.86 for the 4-Chloro-2-methylbenzyl Derivative vs. 3.55 for the Des-methyl Analog
The target compound exhibits a predicted LogP of 3.86 (ALogP), which is +0.31 log units higher than the 3.55 LogP of the des-methyl comparator 5-(4-chlorobenzyl)thiazol-2-amine (CAS 290835-51-7) . This difference arises from the additional ortho-methyl group on the benzyl ring, which increases hydrophobic surface area without introducing additional hydrogen bond donors or acceptors (both compounds share identical TPSA of 67.15 Ų, HBD=2, HBA=3) [1][2].
| Evidence Dimension | Predicted LogP (ALogP) |
|---|---|
| Target Compound Data | LogP 3.86 |
| Comparator Or Baseline | 5-(4-Chlorobenzyl)thiazol-2-amine: LogP 3.55 |
| Quantified Difference | ΔLogP = +0.31 (approximately half a log unit higher) |
| Conditions | Predicted values from Chemsrc database; ALogP calculation method |
Why This Matters
A half-log increase in lipophilicity can substantially affect membrane permeability, plasma protein binding, and metabolic clearance, making the target compound a meaningfully distinct candidate for lead optimization where higher LogP within the drug-like range (≤5) is desired.
- [1] Chemsrc. 2-Thiazolamine, 5-[(4-chloro-2-methylphenyl)methyl]. LogP 3.85910. PSA 67.15000. CAS 926192-77-0. https://m.chemsrc.com/mip/cas/926192-77-0_579992.html View Source
- [2] PubChem. 5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride. Computed Properties: HBD=2, HBA=3, PSA 67.2 Ų. CID 42933695. https://pubchem.ncbi.nlm.nih.gov/compound/42933695 View Source
